molecular formula C11H22NO6P B7853880 2-Methacryloyloxyethyl phosphorylcholine CAS No. 67881-99-6

2-Methacryloyloxyethyl phosphorylcholine

Cat. No.: B7853880
CAS No.: 67881-99-6
M. Wt: 295.27 g/mol
InChI Key: ZSZRUEAFVQITHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methacryloyloxyethyl phosphorylcholine (MEPC) is a zwitterionic methacrylate monomer that mimics the phospholipid polar groups found in cell membranes. This compound is known for its excellent biocompatibility, low toxicity, and resistance to protein adsorption, making it highly valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: MEPC can be synthesized through the reaction of methacrylic acid with 2-(trimethylamino)ethanol in the presence of phosphoryl chloride. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of MEPC is scaled up using similar reaction conditions but with optimized reactors and continuous flow systems to enhance efficiency and yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: MEPC undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.

Common Reagents and Conditions:

  • Polymerization: MEPC is commonly polymerized using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Substitution: Substitution reactions often involve nucleophilic substitution with reagents such as sodium hydroxide or ammonia.

Major Products Formed:

  • Polymers: The primary product of polymerization is poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), which is used in various biomedical applications.

  • Oxidation Products: Oxidation of MEPC can lead to the formation of phosphorylated derivatives.

  • Substitution Products: Substitution reactions can yield various MEPC derivatives with different functional groups.

Scientific Research Applications

MEPC and its derivatives are extensively used in scientific research due to their unique properties. Some of the key applications include:

  • Biomedical Devices: MEPC is used to create biocompatible coatings for medical devices, such as catheters and stents, to reduce thrombogenicity and improve biocompatibility.

  • Drug Delivery Systems: MEPC-based polymers are employed in drug delivery systems to enhance the stability and controlled release of therapeutic agents.

  • Tissue Engineering: MEPC is utilized in scaffolds for tissue engineering to promote cell adhesion and proliferation.

  • Biosensors: MEPC-based materials are used in the development of biosensors for detecting biomolecules and monitoring physiological parameters.

Mechanism of Action

The mechanism by which MEPC exerts its effects is primarily through its zwitterionic nature, which mimics the phospholipid bilayer of cell membranes. This property allows MEPC to interact favorably with biological systems, reducing protein adsorption and minimizing immune responses. The molecular targets and pathways involved include cell membrane interactions and the modulation of cellular responses to foreign materials.

Comparison with Similar Compounds

MEPC is often compared with other zwitterionic compounds such as poly(ethylene glycol) (PEG) and sulfobetaine methacrylate (SBMA). While PEG is known for its excellent biocompatibility, it lacks the cell membrane-mimicking properties of MEPC. SBMA, on the other hand, shares similar properties with MEPC but has a different chemical structure. MEPC's unique combination of biocompatibility, low toxicity, and cell membrane mimicry sets it apart from these compounds.

List of Similar Compounds

  • Poly(ethylene glycol) (PEG)

  • Sulfobetaine methacrylate (SBMA)

  • Poly(2-(N-3-sulfopropyl-N,N-dimethyl ammonium)ethyl methacrylate) (SPDMA)

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZRUEAFVQITHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67881-99-6
Record name Poly(MPC)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20936115
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67881-98-5
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 2
Reactant of Route 2
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 3
Reactant of Route 3
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 4
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 5
Reactant of Route 5
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 6
Reactant of Route 6
2-Methacryloyloxyethyl phosphorylcholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.